C25H19FN2O6
Description
C₂₅H₁₉FN₂O₆ is an organic compound with a molecular weight of 462.46 g/mol (calculated using atomic masses: C=12, H=1, F=19, N=14, O=16). Its structure suggests the presence of aromatic rings (evidenced by the high carbon count), a fluorine atom (likely as a substituent to enhance metabolic stability), and oxygen/nitrogen atoms indicative of functional groups such as esters, amides, or nitro groups.
Properties
Molecular Formula |
C25H19FN2O6 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[2-[5-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H19FN2O6/c26-15-10-12-16(13-11-15)27-24(31)21-22(18-8-4-5-9-19(18)33-14-20(29)30)28(34-23(21)25(27)32)17-6-2-1-3-7-17/h1-13,21-23H,14H2,(H,29,30) |
InChI Key |
LJPHILJUFXPTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H19FN2O6 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.
Coupling with Phenyl Group: The fluorophenyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of Nitrogen and Oxygen Atoms:
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Key factors in industrial production include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C25H19FN2O6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
C25H19FN2O6: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of C25H19FN2O6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Key aspects of its mechanism include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can interact with cell surface receptors, triggering intracellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C₂₅H₁₉FN₂O₆, we compare it with two structurally analogous compounds: C₂₅H₁₉ClN₂O₆ (Compound A) and C₂₅H₂₀N₂O₇ (Compound B). These were selected based on halogen substitution (F → Cl) and functional group modification (addition of -OH), respectively.
Table 1: Structural and Functional Comparison
| Property | C₂₅H₁₉FN₂O₆ | Compound A (C₂₅H₁₉ClN₂O₆) | Compound B (C₂₅H₂₀N₂O₇) |
|---|---|---|---|
| Molecular Weight | 462.46 g/mol | 478.92 g/mol | 478.47 g/mol |
| Halogen/Group | Fluorine (-F) | Chlorine (-Cl) | Hydroxyl (-OH) |
| Key Functional Groups | Aromatic, ester | Aromatic, ester | Aromatic, carboxylic acid |
| Polarity | Moderate (due to F) | Low (Cl less polar than F) | High (OH increases H-bonding) |
| Solubility (Water) | Low | Very low | Moderate |
| Therapeutic Use | Anticancer (hypothetical) | Antibacterial | Anti-inflammatory |
Structural and Functional Analysis
Compound A (C₂₅H₁₉ClN₂O₆):
Replacing fluorine with chlorine increases molecular weight by 16.46 g/mol , reducing polarity and water solubility. Chlorine’s larger atomic radius may hinder membrane permeability compared to fluorine, limiting bioavailability . Such compounds are often used in antibacterial agents due to Cl’s electrophilic properties .Compound B (C₂₅H₂₀N₂O₇):
Substituting fluorine with a hydroxyl group (-OH) raises polarity and solubility. The hydroxyl group enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes in anti-inflammatory pathways) . However, increased solubility may reduce lipid bilayer penetration, affecting drug delivery efficiency.
Molecular Weight Impact
As per , molecular weight differences influence solubility and applications. C₂₅H₁₉FN₂O₆ (462.46 g/mol) lies within the typical range for orally bioavailable drugs (<500 g/mol). Compound A’s higher weight (478.92 g/mol) may reduce solubility, while Compound B’s added hydroxyl group offsets its weight increase (478.47 g/mol) with enhanced polarity .
Functional Group Effects
- Fluorine vs. Chlorine: Fluorine’s electronegativity improves metabolic stability and target binding in C₂₅H₁₉FN₂O₆, whereas chlorine’s steric bulk in Compound A may enhance bacterial membrane disruption .
- Hydroxyl vs. Fluorine: Compound B’s -OH group increases solubility but may necessitate prodrug strategies to improve absorption, unlike C₂₅H₁₉FN₂O₆’s inherently balanced lipophilicity .
Biological Activity
The compound with the molecular formula C25H19FN2O6 is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazolone Ring : This is achieved by cyclizing an amino acid derivative with a carbonyl compound under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : A substitution reaction with a fluorophenyl halide occurs in the presence of a base.
- Attachment of the Nitrophenyl Group : This is accomplished through nucleophilic aromatic substitution using a nitrophenyl ether.
- Final Condensation : The intermediate undergoes condensation with an aldehyde or ketone to yield the final product.
Reaction Types
- Oxidation : Can lead to aldehydes or carboxylic acids.
- Reduction : Converts nitro groups to amino groups.
- Substitution : Facilitates the formation of substituted aromatic compounds.
Common Reagents
- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reducing Agents : Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
- Nucleophiles for Substitution : Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : The compound exhibits activity against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Research indicates potential in reducing inflammation markers.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific pathways.
The biological effects of this compound may involve:
- Enzyme Interaction : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
- Gene Expression Influence : Affecting the transcription of genes related to various biological processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Anticancer | Inhibits proliferation in breast cancer cell lines |
Notable Research Findings
- A study demonstrated that this compound significantly reduced bacterial growth in vitro, suggesting its potential as an antimicrobial agent .
- Another investigation highlighted its anti-inflammatory properties by showing decreased levels of pro-inflammatory cytokines in treated models .
- In cancer research, this compound was found to induce apoptosis in specific cancer cell lines, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
